REACTION_CXSMILES
|
[Cl:1][CH2:2][CH:3]1[CH2:5][O:4]1.O.[CH2:7]([NH:9][CH2:10][CH3:11])[CH3:8]>>[Cl:1][CH2:2][CH:3]([OH:4])[CH2:5][N:9]([CH2:10][CH3:11])[CH2:7][CH3:8]
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
ClCC1OC1
|
Name
|
|
Quantity
|
3.08 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
106.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
31.5 (± 3.5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at 28-35° C. for 6 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20-25° C.
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(CN(CC)CC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |